2-Bromo-5-isopropylpyrazine
CAS No.:
Cat. No.: VC15750437
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2 |
|---|---|
| Molecular Weight | 201.06 g/mol |
| IUPAC Name | 2-bromo-5-propan-2-ylpyrazine |
| Standard InChI | InChI=1S/C7H9BrN2/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3 |
| Standard InChI Key | AIFGYPOEHKFCMK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CN=C(C=N1)Br |
Introduction
Structural and Physicochemical Properties
2-Bromo-5-isopropylpyrazine belongs to the pyrazine family, a class of heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at opposite positions. The IUPAC name for this compound is 2-bromo-5-(propan-2-yl)pyrazine, reflecting its bromine and isopropyl substituents. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Canonical SMILES | CC(C)C₁=CN=C(C=N₁)Br |
| InChI Key | AIFGYPOEHKFCMK-UHFFFAOYSA-N |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely soluble in organic solvents |
The compound’s structure is stabilized by aromaticity, with the electron-withdrawing bromine atom influencing reactivity at the 2-position. The isopropyl group contributes steric bulk, which may affect reaction kinetics and regioselectivity in substitution reactions.
Synthesis Methodologies
Nucleophilic Substitution Routes
The primary synthesis route for 2-bromo-5-isopropylpyrazine involves halogenation of a pre-functionalized pyrazine precursor. A common approach starts with 5-isopropylpyrazine, which undergoes electrophilic aromatic bromination using brominating agents such as N-bromosuccinimide (NBS) under radical initiation. This method parallels the synthesis of 2-bromo-5-methylpyrazine, where bromination is achieved via in situ generation of bromine radicals .
Alternative Pathways via Carboxylic Acid Intermediates
A method analogous to the synthesis of 2-bromo-5-methylpyrazine involves converting 5-methylpyrazine-2-carboxylic acid to its amide derivative, followed by Hofmann degradation to yield an amine intermediate . Subsequent diazotization and bromination could theoretically be adapted for 2-bromo-5-isopropylpyrazine, though this remains speculative without direct experimental evidence .
Comparative Synthesis Table
Chemical Reactivity and Kinetic Behavior
Bromide Displacement Reactions
The bromine atom at the 2-position undergoes nucleophilic substitution reactions, often following first-order kinetics. For example, in the presence of strong nucleophiles like amines or thiols, the bromine is replaced, yielding derivatives such as 2-amino-5-isopropylpyrazine. The reaction rate is linearly dependent on the concentration of the nucleophile, consistent with an SNAr (nucleophilic aromatic substitution) mechanism.
Stability Under Thermal and Oxidative Conditions
Future Research Directions
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Metabolic Stability Optimization: Microsomal metabolism studies on analogous compounds show half-lives under 30 minutes, suggesting a need for structural modifications to improve pharmacokinetic profiles .
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Expanded Synthetic Routes: Developing catalytic bromination methods using transition-metal catalysts (e.g., Pd or Cu) could enhance yield and selectivity.
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Target Identification: Proteomic studies to identify molecular targets in pathogenic parasites could unlock new therapeutic applications.
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